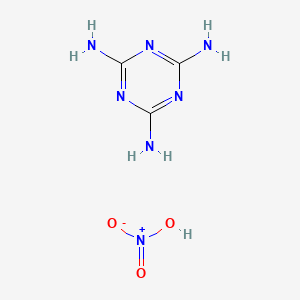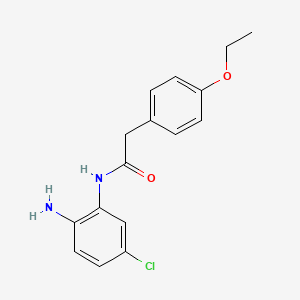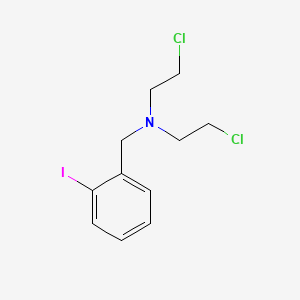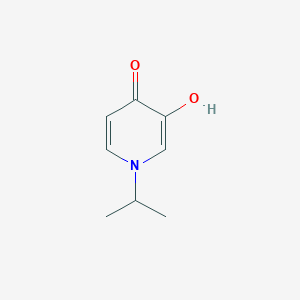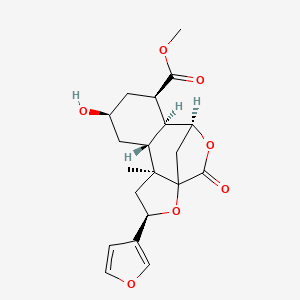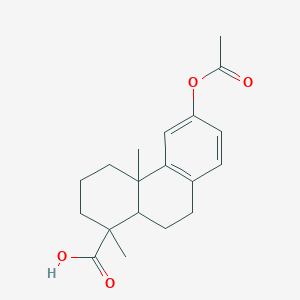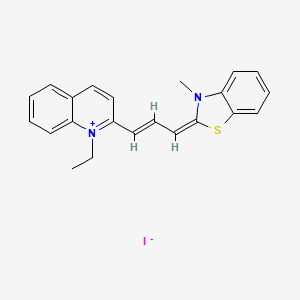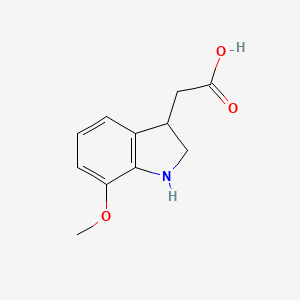
(7-Methoxy-2,3-dihydro-1H-indol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Methoxyindolin-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(7-Methoxyindolin-3-yl)acetic acid, often involves the use of various organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale organic synthesis using stainless steel autoclaves. For example, the synthesis of indole-3-acetic acid involves the reaction of indole with glycolic acid in the presence of potassium hydroxide at high temperatures .
Análisis De Reacciones Químicas
Types of Reactions
2-(7-Methoxyindolin-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(7-Methoxyindolin-3-yl)acetic acid can yield various carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
2-(7-Methoxyindolin-3-yl)acetic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(7-Methoxyindolin-3-yl)acetic acid involves its interaction with various molecular targets and pathways. For example, it can bind to specific receptors in cells, leading to changes in cell signaling and gene expression . This compound may also inhibit certain enzymes, leading to a reduction in the production of inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with similar biological activities.
Uniqueness
2-(7-Methoxyindolin-3-yl)acetic acid is unique due to its specific substitution pattern on the indole ring, which can lead to distinct biological activities and chemical reactivity compared to other indole derivatives .
Propiedades
Número CAS |
74767-84-3 |
|---|---|
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
2-(7-methoxy-2,3-dihydro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C11H13NO3/c1-15-9-4-2-3-8-7(5-10(13)14)6-12-11(8)9/h2-4,7,12H,5-6H2,1H3,(H,13,14) |
Clave InChI |
VPNQPSFAGGWXOO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1NCC2CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


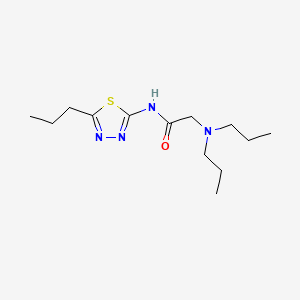
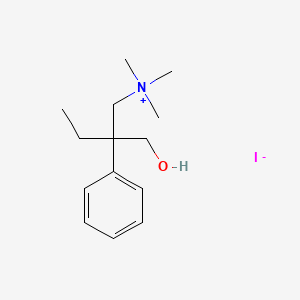


![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)
![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)
